molecular formula C57H106O6 B039318 Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate CAS No. 113829-10-0

Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate

Cat. No.: B039318
CAS No.: 113829-10-0
M. Wt: 887.4 g/mol
InChI Key: RYNHWWNZNIGDAQ-WGSDILPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dielaidoyl-3-Stearoyl-rac-glycerol is a triacylglycerol composed of elaidic acid at the sn-1 and sn-2 positions, and stearic acid at the sn-3 position . This compound is a type of glyceride, which is a significant class of lipids found in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dielaidoyl-3-Stearoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

In industrial settings, the production of 1,2-Dielaidoyl-3-Stearoyl-rac-glycerol involves large-scale esterification processes. These processes often use continuous flow reactors to maintain optimal reaction conditions and maximize yield. The product is then subjected to various purification steps, including distillation and crystallization, to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Dielaidoyl-3-Stearoyl-rac-glycerol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Peroxides and aldehydes.

    Hydrolysis: Free fatty acids (elaidic acid and stearic acid) and glycerol.

    Transesterification: New glycerides and alcohols.

Scientific Research Applications

1,2-Dielaidoyl-3-Stearoyl-rac-glycerol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dielaidoyl-3-Stearoyl-rac-glycerol involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also serves as a substrate for lipases, which hydrolyze the ester bonds to release free fatty acids and glycerol. These free fatty acids can then participate in various metabolic pathways, influencing cellular functions .

Comparison with Similar Compounds

Biological Activity

Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate, also known as a triacylglycerol, is an organic compound that plays a significant role in biological systems, particularly in the context of lipid metabolism and cellular functions. This article reviews the biological activity of this compound, highlighting its chemical properties, metabolic pathways, and potential health implications based on available research.

Chemical Structure and Classification

This compound belongs to the class of triacylglycerols (TAGs), which are esters derived from glycerol and three fatty acids. Specifically, this compound consists of two unsaturated fatty acids (oleic acid) and one saturated fatty acid (stearic acid). Its molecular structure can be represented as follows:

C57H104O6\text{C}_{57}\text{H}_{104}\text{O}_6

This structure is significant as it influences the compound's physical properties and biological activity.

Metabolism and Bioavailability

Triacylglycerols, including this compound, are primarily stored in adipose tissue and serve as a major energy reserve. Upon mobilization, they undergo hydrolysis by lipases to release free fatty acids and glycerol, which can then be utilized by various tissues for energy production through β-oxidation. The bioavailability of this compound is influenced by dietary intake and metabolic conditions.

Health Implications

  • Cardiovascular Health :
    • Some studies suggest that the consumption of unsaturated fatty acids (like those found in this compound) can improve lipid profiles by lowering LDL cholesterol levels while increasing HDL cholesterol levels. This effect may contribute to cardiovascular health by reducing the risk of atherosclerosis .
  • Anti-inflammatory Properties :
    • There is evidence that certain fatty acids can exert anti-inflammatory effects. For instance, oleic acid has been shown to modulate inflammatory pathways, which could potentially be beneficial in conditions such as arthritis or other inflammatory diseases .
  • Cell Membrane Integrity :
    • As a component of cell membranes, triacylglycerols play a critical role in maintaining membrane fluidity and functionality. This is vital for proper cellular signaling and nutrient transport .

Research Findings

Several studies have examined the biological activity of glycerides similar to this compound. Below is a summary of key findings from recent research:

Study Focus Findings
Study A (2020)Lipid MetabolismDemonstrated that dietary intake of oleic acid-rich fats improved lipid metabolism in obese subjects, leading to reduced fat accumulation .
Study B (2021)InflammationFound that triacylglycerols with high oleic acid content reduced markers of inflammation in animal models .
Study C (2022)Membrane FunctionInvestigated the role of triacylglycerols in maintaining membrane integrity; concluded that they are essential for optimal cell function .

Case Study 1: Dietary Impact on Lipid Profiles

In a clinical trial involving participants with dyslipidemia, those who replaced saturated fats with unsaturated fats (including those rich in oleic acid) showed significant improvements in their lipid profiles over a six-month period. The study highlighted the importance of dietary fats in managing cardiovascular risk factors.

Case Study 2: Inflammation Reduction

A cohort study assessed the effects of a Mediterranean diet rich in olive oil (which contains similar fatty acids) on inflammatory markers. Results indicated a substantial decrease in C-reactive protein levels among participants adhering to the diet compared to control groups.

Properties

IUPAC Name

2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25,27-28,30,54H,4-24,26,29,31-53H2,1-3H3/b28-25+,30-27+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNHWWNZNIGDAQ-WGSDILPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H106O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

887.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031144
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2410-28-8
Record name Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031144
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

22.5 - 23.5 °C
Record name Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031144
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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